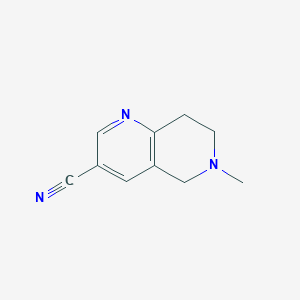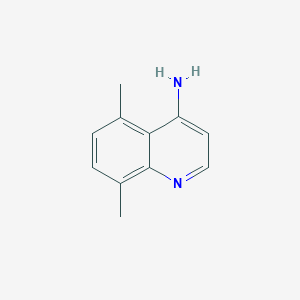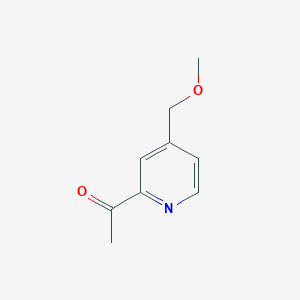![molecular formula C11H10FN B11916980 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of the indole family, characterized by its unique structure that includes a tetrahydrocyclopenta ring fused to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This method is efficient and high-yielding, often utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions may include microwave irradiation to reduce reaction times significantly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like tetramethylpiperidine-1-oxoammonium salts.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Tetramethylpiperidine-1-oxoammonium salts.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Oxidized derivatives with functional groups at specific positions.
Reduction: Hexahydro derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence pathways related to inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated and differently fluorinated counterparts .
Propiedades
Fórmula molecular |
C11H10FN |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
8-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
Clave InChI |
ILFIEUFYACXKIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NC3=C2C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)



![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)




![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
